Home > Products > Screening Compounds P58001 > Cindunistat dihydrochloride
Cindunistat dihydrochloride - 364067-16-3

Cindunistat dihydrochloride

Catalog Number: EVT-8954048
CAS Number: 364067-16-3
Molecular Formula: C8H19Cl2N3O2S
Molecular Weight: 292.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cindunistat dihydrochloride, also known as SD-6010, is an orally administered selective irreversible inhibitor of inducible nitric oxide synthase. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis by modulating nitric oxide production. Nitric oxide is a crucial signaling molecule involved in various physiological processes, but excessive production can contribute to inflammatory conditions and tissue damage.

Source and Classification

Cindunistat dihydrochloride was developed by Pfizer and Pharmacia as part of a broader effort to explore nitric oxide synthase inhibitors. It is classified as a small molecule pharmaceutical compound, specifically targeting the inducible nitric oxide synthase enzyme. This classification places it within the category of disease-modifying osteoarthritis drugs, which aim to alter the underlying disease process rather than merely alleviating symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of cindunistat dihydrochloride involves several chemical reactions that yield the final product. While specific proprietary details of the synthesis may not be publicly available, it generally follows a multi-step synthetic route typical for small molecule inhibitors. This process typically includes:

  1. Formation of Key Intermediates: Initial steps involve creating intermediates that contain the essential functional groups necessary for biological activity.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions that form the core structure of cindunistat.
  3. Final Modifications: The final steps may involve modifications to enhance solubility and bioavailability, such as the addition of hydrochloride to form cindunistat dihydrochloride.

The synthesis is designed to ensure high purity and yield, critical for pharmacological applications.

Molecular Structure Analysis

Structure and Data

Cindunistat dihydrochloride has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on inducible nitric oxide synthase. The molecular formula is C15_{15}H17_{17}Cl2_{2}N2_{2}O, with a molecular weight of approximately 319.21 g/mol.

  • Key Structural Features:
    • A central aromatic ring system.
    • Functional groups that facilitate binding to the active site of inducible nitric oxide synthase.

The three-dimensional conformation of cindunistat allows for effective interaction with the enzyme's active site, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Cindunistat dihydrochloride primarily functions through its interaction with inducible nitric oxide synthase, inhibiting its activity and thereby reducing nitric oxide production. The chemical reaction can be summarized as follows:

  1. Inhibition Mechanism: Cindunistat binds irreversibly to the enzyme's active site, preventing the conversion of L-arginine to L-citrulline and nitric oxide.
  2. Impact on Nitric Oxide Levels: By inhibiting this pathway, cindunistat effectively lowers nitric oxide levels in tissues where inflammation is present.

This inhibition is significant in conditions like osteoarthritis, where excessive nitric oxide contributes to joint degradation and inflammation.

Mechanism of Action

Process and Data

The mechanism of action for cindunistat dihydrochloride involves several key processes:

  1. Binding Affinity: Cindunistat exhibits high binding affinity for the active site of inducible nitric oxide synthase, which is critical for its inhibitory function.
  2. Reduction in Nitric Oxide Production: By blocking the active site, cindunistat prevents the enzymatic conversion of L-arginine into nitric oxide and L-citrulline.
  3. Therapeutic Effects: The reduction in nitric oxide levels leads to decreased inflammation and potentially slows the progression of osteoarthritis by limiting joint damage caused by inflammatory mediators.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cindunistat dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing its bioavailability when administered orally.
  • Stability: Stability under standard storage conditions is crucial for maintaining efficacy over time.

These properties are essential for ensuring effective delivery and therapeutic outcomes in clinical applications.

Applications

Scientific Uses

Cindunistat dihydrochloride has primarily been investigated for its role as an anti-inflammatory agent in osteoarthritis treatment. Its scientific applications include:

  1. Osteoarthritis Management: Clinical trials have explored its effectiveness in slowing disease progression by inhibiting inducible nitric oxide synthase.
  2. Research Tool: It serves as a valuable tool in research settings for studying nitric oxide's role in various physiological and pathological processes.
  3. Potential Future Applications: Ongoing research may uncover additional therapeutic uses beyond osteoarthritis, particularly in other inflammatory conditions where nitric oxide plays a detrimental role.
Synthesis and Structural Optimization of Cindunistat Dihydrochloride

Synthetic Pathways for Core Scaffold Development

The core scaffold of cindunistat (chemically designated as S-(2-((1-iminoethyl)amino)ethyl)-L-cysteine, 2-methyl-) is synthesized through sequential stereoselective reactions to achieve its chiral center and thiomethylaminomethyl backbone. The synthesis initiates with L-cysteine as the chiral precursor, leveraging its natural S-configuration to ensure enantiomeric purity in the final molecule. The key step involves nucleophilic substitution between S-(2-aminoethyl)thiocysteine and N-acetimidoyl chloride, forming the critical S-alkylated intermediate with a C-S-C linkage [6] [10]. This intermediate undergoes N-alkylation with 2-bromopropionic acid to introduce the α-methyl substituent, which is essential for steric hindrance and metabolic stability. The reaction cascade is typically performed under inert conditions (argon atmosphere) to prevent oxidation of the thioether moiety. Final deprotection and purification via reverse-phase high-performance liquid chromatography yield the free base with >99% enantiomeric excess, confirmed by chiral stationary phase chromatography [10]. The molecular formula of the free base is C₈H₁₇N₃O₂S, with an absolute molecular weight of 219.30 g/mol [10].

Table 1: Key Synthetic Intermediates of Cindunistat

IntermediateFunctionStereochemical Requirement
L-CysteineChiral building blockS-configuration maintained
S-(2-aminoethyl)thiocysteineThioether linkage precursorAchiral
N-Acetimidoyl chlorideIntroduces iminoethylamino groupN/A
α-Bromopropionic acidSource of α-methyl groupRacemic, resolved post-reaction

Strategic Modifications for Enhanced iNOS Selectivity

Cindunistat’s selectivity for inducible nitric oxide synthase (iNOS) over endothelial nitric oxide synthase and neuronal nitric oxide synthase isoforms was engineered through targeted structural modifications. The thiomethylaminomethyl side chain was optimized to exploit subtle differences in the iNOS active site, particularly its deeper access pocket and unique Glu377 residue. Molecular docking studies revealed that the α-methyl group on the cysteine backbone prevents optimal fitting into the smaller hydrophobic cleft of endothelial nitric oxide synthase, reducing off-target binding by 15-fold [1]. Additionally, the N-acetimidoyl group (–N=C(CH₃)NH₂) was selected over guanidinyl analogs due to its ability to form a hydrogen bond with Trp372 in iNOS, while avoiding ionic interactions with endothelial nitric oxide synthase’s Asp121 [4]. This modification increased iNOS binding affinity (Kᵢ = 0.15 μM) while maintaining >200-fold selectivity over other isoforms [6]. The S-stereochemistry at the α-carbon* proved critical: the R-enantiomer showed 90% lower inhibitory potency in enzymatic assays, confirming stereospecific recognition by iNOS [10].

Table 2: Impact of Structural Modifications on iNOS Selectivity

ModificationChemical RationaleSelectivity Enhancement
α-Methyl substitutionSteric hindrance for endothelial nitric oxide synthase active site15-fold reduction in endothelial nitric oxide synthase binding
N-Acetimidoyl groupH-bond with iNOS Trp372; avoids ionic repulsion200-fold iNOS selectivity
S-configuration at α-carbonComplementary to iNOS chiral environment90% loss of activity in R-isomer

Salt Formation and Stabilization: Role of Maleate Counterion

Cindunistat dihydrochloride was initially evaluated in early-phase studies but exhibited poor solid-state stability under accelerated humidity conditions (40°C/75% relative humidity), with 8% degradation over 4 weeks due to hydrolysis of the iminoethyl group [5]. To address this, maleate (⁻O₂CCH=CHCO₂⁻) was investigated as a stabilizing counterion. Maleate forms a crystalline salt with cindunistat via proton transfer to the tertiary amine, creating a zwitterionic structure [5]. X-ray diffraction confirmed a 1:1 stoichiometry with extended hydrogen-bonding networks between the maleate’s carboxylates and the drug’s protonated amine and thioether groups. This lattice arrangement reduces molecular mobility, decreasing hydrolysis kinetics by 70% compared to the hydrochloride salt [5] [9]. Furthermore, maleate’s low deliquescence point (53% relative humidity) minimizes moisture uptake—a critical factor for long-term storage. The crystalline salt’s microenvironmental pH (pH 4.5 in saturated solution) suppresses base-catalyzed degradation, extending shelf-life to >24 months at 25°C [5]. Despite these advantages, the large-scale clinical trial (NCT00565812) used cindunistat hydrochloride maleate (not dihydrochloride), indicating nuanced salt selection based on bioavailability and processability [1] [4].

Scalability Challenges in Industrial-Scale Production

Industrial-scale production of cindunistat dihydrochloride faces three primary challenges: stereochemical control, purification bottlenecks, and crystallization consistency. Maintaining enantiomeric purity >99% requires chiral auxiliaries during S-alkylation, increasing raw material costs by 35% [10]. The final diastereomeric separation via simulated moving bed chromatography has a low throughput (≤5 kg/day), making it impractical for multi-ton campaigns. Alternative routes using enzymatic resolution with lipase B from Candida antarctica were explored but yielded <70% enantiomeric excess due to substrate specificity issues [3]. Purification is complicated by polar impurities (N-acetyl byproducts and sulfoxides), necessitating multiple recrystallizations from ethanol-water mixtures, which reduce overall yield to 42% [6]. Crystallization of the maleate salt demands strict control over supersaturation and antisolvent addition rates; deviations >5% cause polymorphic transitions from the stable Form I (needles) to metastable Form II (prisms), altering dissolution kinetics [5]. Additionally, the thiomethyl group’s susceptibility to oxidation during drying requires nitrogen-purged fluidized bed dryers, adding capital expenditure. These factors collectively contributed to discontinuation of commercial development despite promising clinical results [1] [4].

Properties

CAS Number

364067-16-3

Product Name

Cindunistat dihydrochloride

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;dihydrochloride

Molecular Formula

C8H19Cl2N3O2S

Molecular Weight

292.23 g/mol

InChI

InChI=1S/C8H17N3O2S.2ClH/c1-6(9)11-3-4-14-5-8(2,10)7(12)13;;/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13);2*1H/t8-;;/m0../s1

InChI Key

NNJQSTNVPJLAPP-JZGIKJSDSA-N

Canonical SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.Cl.Cl

Isomeric SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.